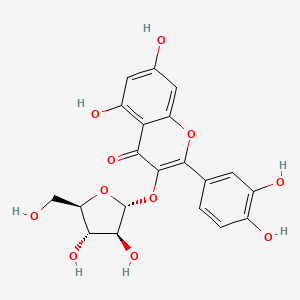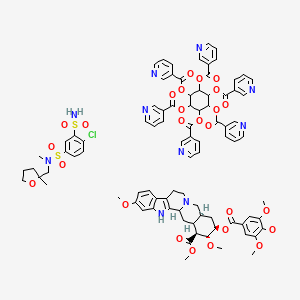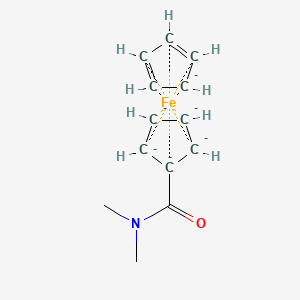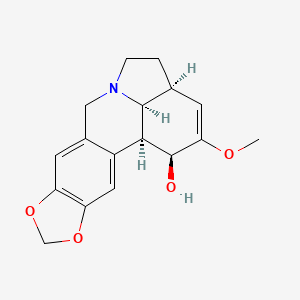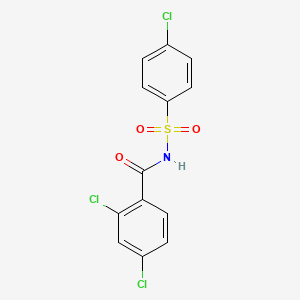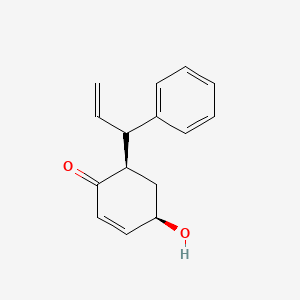
Propolis neoflavonoid 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propolis neoflavonoid 2 is an olefinic compound. It has a role as a metabolite.
Scientific Research Applications
Anti-inflammatory Activity : A study by Funakoshi-Tago et al. (2015) found that flavonoids isolated from Nepalese propolis, including Propolis neoflavonoid 2, exhibited significant anti-inflammatory activity. This was attributed to the inhibition of the IL-33 signaling pathway in bone marrow-derived mast cells, indicating a potential for managing inflammatory diseases.
Cardioprotective Effects : Research by Sun et al. (2016) demonstrated that flavonoid extraction from propolis, which includes Propolis neoflavonoid 2, can attenuate pathological cardiac hypertrophy and heart failure in mice. This suggests a therapeutic potential for heart-related conditions.
Immunomodulatory Effects : A study by Blonska et al. (2004) observed the effects of ethanol extract of propolis and selected flavone derivatives on gene expression in macrophages. It was found that these extracts, including Propolis neoflavonoid 2, significantly suppressed pro-inflammatory gene expression, indicating immunomodulatory properties.
Nitric Oxide Production Inhibition : Awale et al. (2005) discovered that certain compounds in propolis, including neoflavonoids, showed inhibitory activities on nitric oxide production in activated macrophage cells. This could have implications for treatments involving inflammatory responses.
Antimicrobial Activity : In their research, Banskota et al. (2001) found that the flavonoids in propolis, including Propolis neoflavonoid 2, exhibited significant antibacterial activity against Helicobacter pylori, a pathogen linked to gastric ulcers.
Antioxidant Properties : A study by Alencar et al. (2007) on Brazilian red propolis highlighted its antioxidant activity, largely attributed to its flavonoid content, including Propolis neoflavonoid 2. This suggests a role in combating oxidative stress.
Dental Applications : Ahangari et al. (2018) explored the application of propolis in endodontics, indicating its potential in dental treatments due to its antimicrobial and anti-inflammatory properties.
Cancer-Related Applications : Nani et al. (2018) conducted a pharmacogenomic analysis on isoflavonoids from Brazilian red propolis, including Propolis neoflavonoid 2. They found these compounds could down-regulate the expression of cancer-related target proteins, suggesting potential in cancer therapy.
properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-9,12-14,16H,1,10H2/t12-,13?,14+/m0/s1 |
InChI Key |
RTLQJCZEXLLNLE-SMEJFCCLSA-N |
Isomeric SMILES |
C=CC([C@H]1C[C@H](C=CC1=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C=CC(C1CC(C=CC1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





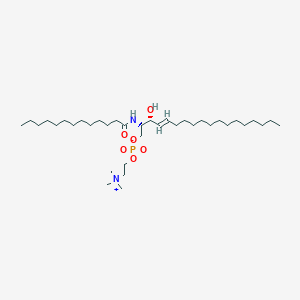
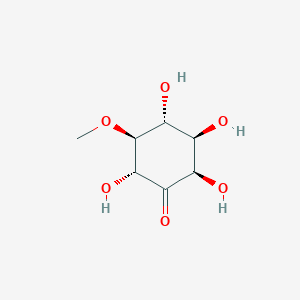



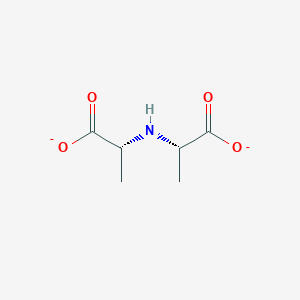
![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)
